Home > Products > Screening Compounds P143057 > N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide - 896676-03-2

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Catalog Number: EVT-2501670
CAS Number: 896676-03-2
Molecular Formula: C22H24ClN3O3S2
Molecular Weight: 478.02
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide belongs to the class of N-benzothiazol-2-yl benzamide derivatives, a group of compounds currently explored for their potential biological activities. These derivatives are characterized by a benzamide core structure linked to a benzothiazole ring, often incorporating various substituents on either ring to modulate their pharmacological properties. While specific research on this exact compound is absent in the provided papers, its structural similarities to known glucokinase activators [] and its presence within broader chemical synthesis research [] suggest potential applications in medicinal chemistry and drug discovery.

1. N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide (1) []

  • Compound Description: This compound is a N-benzothiazol-2-yl benzamide derivative designed and evaluated as a potential allosteric activator of human glucokinase (GK). []

2. N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl) sulfamoyl]benzamide (2) []

  • Compound Description: This N-benzothiazol-2-yl benzamide derivative was synthesized and assessed for its potential as an allosteric activator of human GK. []

3. N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide (3) []

  • Compound Description: This is another N-benzothiazol-2-yl benzamide derivative synthesized and evaluated for its ability to activate human GK. []

4. N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide (4) []

  • Compound Description: This compound, a N-benzothiazol-2-yl benzamide derivative, was designed and synthesized to study its potential as a human GK activator. []

5. N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide (5) []

  • Compound Description: This N-benzothiazol-2-yl benzamide derivative was designed, synthesized and tested for its ability to act as a human GK activator. []

6. N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl] benzamide (6) []

  • Compound Description: This compound, a N-benzothiazol-2-yl benzamide derivative, was synthesized and evaluated for its potential in activating human GK. []

7. N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl] benzamide (7) []

  • Compound Description: This N-benzothiazol-2-yl benzamide derivative was designed and synthesized as a potential human GK activator. []

8. N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl] benzamide (8) []

  • Compound Description: This compound, a N-benzothiazol-2-yl benzamide derivative, was synthesized and evaluated for its ability to activate human GK. []

9. N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl] benzamide (9) []

  • Compound Description: This N-benzothiazol-2-yl benzamide derivative was synthesized and investigated for its potential as a human GK activator. []

10. N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide (10) []

  • Compound Description: This N-benzothiazol-2-yl benzamide derivative was synthesized and assessed for its potential to activate human GK. []

11. 2-Chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide []

  • Compound Description: This compound represents a class of molecules containing a thiadiazole ring linked to a benzamide moiety. The crystal structure of this compound, including its conformational preferences, is reported. []

12. Venetoclax (ABT-199) []

  • Compound Description: Venetoclax is a B-cell lymphoma-2 (Bcl-2) protein inhibitor used in treating hematologic malignancies. The paper describes its metabolism and disposition in humans, focusing on identifying its metabolites. []

13. Cis - alkoxy spirocyclic biphenyl substituted tetramic acid derivatives []

  • Compound Description: This broad category encompasses a series of structurally related compounds characterized by a cis-alkoxy spirocyclic biphenyl unit attached to a tetramic acid derivative. These compounds were investigated for their potential herbicidal, pesticidal, antiparasitic, and insecticidal activities. []
Classification

This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological activities. Benzothiazoles often exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in drug development. The specific structural components of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide suggest it may have similar therapeutic applications.

Synthesis Analysis

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide typically involves several steps:

  1. Formation of Benzothiazole: The synthesis begins with the preparation of 7-chloro-4-methyl-1,3-benzothiazole from appropriate precursors through cyclization reactions involving thiourea and halogenated aromatic compounds.
  2. Sulfamoylation: The next step involves the introduction of the sulfamoyl group. This is achieved by reacting the benzothiazole with a suitable sulfamoyl chloride in the presence of a base to form the sulfamoylated intermediate.
  3. Benzamide Formation: Finally, the sulfamoylated intermediate is coupled with an appropriate benzoyl chloride to yield the final product. This reaction typically requires conditions such as elevated temperatures and an inert atmosphere to ensure complete conversion.

Each step must be carefully controlled to optimize yield and purity, often monitored using techniques such as thin-layer chromatography and spectroscopic methods (e.g., NMR and mass spectrometry) to confirm structural integrity.

Molecular Structure Analysis

The molecular formula of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide can be represented as C19H24ClN3O2SC_{19}H_{24}ClN_{3}O_{2}S.

Structural Features:

  • Benzothiazole Ring: This heterocyclic structure contributes significantly to the compound's biological activity.
  • Chlorine Atom: The presence of chlorine at position 7 enhances lipophilicity and biological activity.
  • Cyclohexyl Group: This aliphatic component increases steric bulk, potentially influencing binding interactions with biological targets.

The compound's 3D conformation can be analyzed using computational methods or X-ray crystallography if available.

Chemical Reactions Analysis

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide can participate in various chemical reactions:

  1. Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by various nucleophiles under appropriate conditions.
  2. Hydrolysis: The amide bond may hydrolyze under acidic or basic conditions, leading to the release of the respective amine and carboxylic acid.
  3. Reductive Reactions: The presence of functional groups allows for potential reductions that could modify the compound's activity profile.

Understanding these reactions is crucial for predicting metabolic pathways and interactions within biological systems.

Mechanism of Action

The mechanism of action for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide likely involves interaction with specific biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: Compounds in this class may inhibit enzymes involved in cancer cell proliferation or bacterial growth by mimicking substrate structures or binding tightly to active sites.
  2. Receptor Modulation: The benzothiazole moiety may interact with various receptors, modulating signaling pathways associated with inflammation or cell growth.

Experimental studies using cell lines or animal models would provide insight into the specific pathways affected by this compound.

Physical and Chemical Properties Analysis

The physical properties of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide include:

  • Molecular Weight: Approximately 392.93 g/mol.

Solubility:

Stability:

Stability studies under various conditions (temperature, light exposure) are essential for determining shelf life and storage conditions.

Applications

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide has potential applications in:

  1. Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new anticancer or antimicrobial agents.
  2. Biochemical Research: Its ability to modulate enzyme activity makes it valuable for studying metabolic pathways and drug interactions.
  3. Diagnostic Tools: If fluorescent properties are confirmed, it could be utilized in imaging techniques or as a probe in biochemical assays.

Properties

CAS Number

896676-03-2

Product Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Molecular Formula

C22H24ClN3O3S2

Molecular Weight

478.02

InChI

InChI=1S/C22H24ClN3O3S2/c1-14-8-13-18(23)20-19(14)24-22(30-20)25-21(27)15-9-11-17(12-10-15)31(28,29)26(2)16-6-4-3-5-7-16/h8-13,16H,3-7H2,1-2H3,(H,24,25,27)

InChI Key

DXVMTRVZGORXBM-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.